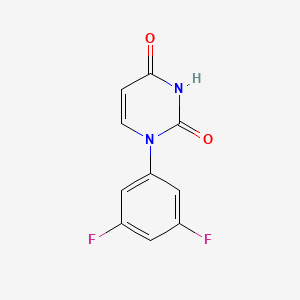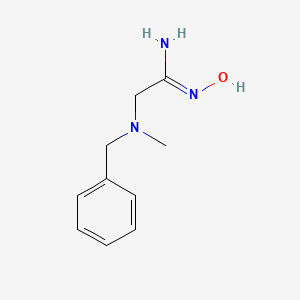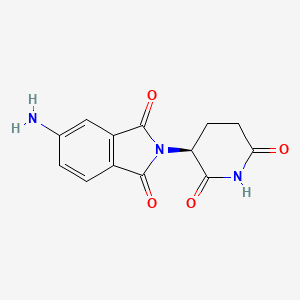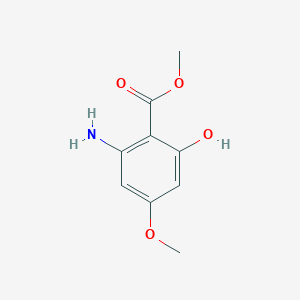
Methyl 6-bromoindoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-bromoindoline-2-carboxylate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is used as an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromoindoline-2-carboxylate typically involves the bromination of indoline-2-carboxylate. One common method includes the reaction of indoline-2-carboxylate with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 6-position of the indoline ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions using automated systems to control the reaction parameters. This ensures high yield and purity of the final product. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency and safety of the bromination process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-bromoindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromo group to other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of de-brominated or other reduced products.
Substitution: Formation of substituted indoline derivatives.
Aplicaciones Científicas De Investigación
Methyl 6-bromoindoline-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Mecanismo De Acción
The mechanism of action of methyl 6-bromoindoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-chloroindoline-2-carboxylate
- Methyl 6-fluoroindoline-2-carboxylate
- Methyl 6-iodoindoline-2-carboxylate
Uniqueness
Methyl 6-bromoindoline-2-carboxylate is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C10H10BrNO2 |
|---|---|
Peso molecular |
256.10 g/mol |
Nombre IUPAC |
methyl 6-bromo-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H10BrNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-3,5,9,12H,4H2,1H3 |
Clave InChI |
GCLXWFJBKONAAS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC2=C(N1)C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


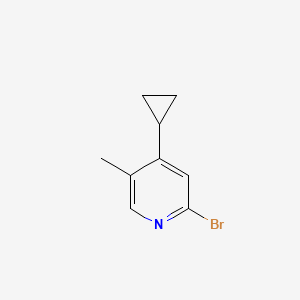
![Ethyl 2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12968123.png)
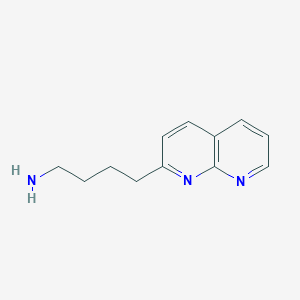
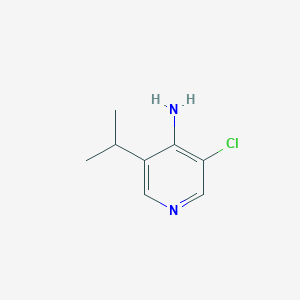
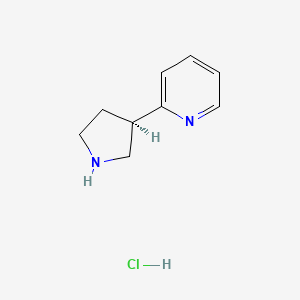
![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromo-5-chlorophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12968140.png)

